

ERD-3111: A Technical Whitepaper on a Novel PROTAC Estrogen Receptor α Degrader

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For Researchers, Scientists, and Drug Development Professionals

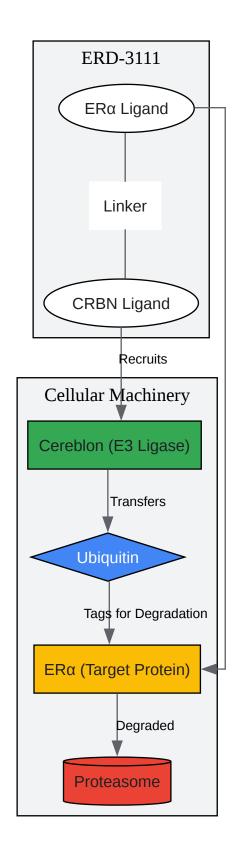
Abstract

ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Estrogen Receptor α (ER α).[1][2][3] ER α is a well-validated therapeutic target in ER-positive (ER+) breast cancer, a prevalent form of the disease.[1][2][3] The development of resistance to existing endocrine therapies presents a significant clinical challenge, driving the need for novel therapeutic strategies.[1][2][3] **ERD-3111** represents a promising approach by harnessing the cell's own ubiquitin-proteasome system to eliminate the ER α protein, offering a potential advantage over traditional inhibitors.[4][5] This document provides a comprehensive technical overview of **ERD-3111**, including its mechanism of action, key experimental data, and detailed protocols for its preclinical evaluation.

Core Mechanism of Action

ERD-3111 is a heterobifunctional molecule, comprising a ligand that binds to ER α and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding brings ER α into close proximity with the E3 ligase, facilitating the ubiquitination of ER α . Poly-ubiquitinated ER α is then recognized and degraded by the proteasome, leading to its clearance from the cell.

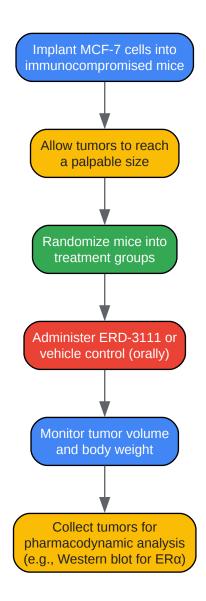




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